Nastorazepide is classified as a 1,5-benzodiazepine derivative. Its development was driven by the need for effective CCK2R antagonists that could be utilized in clinical settings, particularly for imaging and treatment of cancers that express this receptor . The compound has been synthesized and modified to enhance its properties for use in radiolabeling and therapeutic applications .
The synthesis of nastorazepide involves several key steps, typically starting with the formation of a peptide backbone followed by modifications to enhance its pharmacological properties. A notable method includes the condensation reaction between specific amino acids and linkers, leading to the formation of the final compound.
Nastorazepide has a complex molecular structure characterized by its benzodiazepine core and specific functional groups that facilitate interaction with the CCK2 receptor. The structure can be represented as follows:
The structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the identity and purity of synthesized nastorazepide derivatives .
Nastorazepide participates in various chemical reactions primarily related to its synthesis and modification for therapeutic use. Key reactions include:
These reactions are typically monitored using chromatographic techniques to ensure product integrity.
Nastorazepide acts primarily through antagonism of the CCK2 receptor. By binding to this receptor, it inhibits the actions mediated by endogenous ligands such as cholecystokinin, which can lead to reduced cell proliferation in certain cancer types.
Quantitative data from studies indicate varying degrees of receptor affinity and activity based on structural modifications made during synthesis.
Relevant analyses often include stability testing under different pH conditions and temperatures to assess degradation rates.
Nastorazepide has several promising applications in scientific research and clinical practice:
The cholecystokinin-2 receptor (CCK2R), initially termed the CCK-B receptor, belongs to the G-protein-coupled receptor (GPCR) superfamily and was first cloned in 1993 [1]. Early research identified its dual role in mediating central nervous system functions (pain modulation, anxiety) and peripheral processes (gastric acid secretion, cell proliferation) [1] [2]. The receptor’s overexpression in pathologies like gastrointestinal cancers and neuroendocrine tumors quickly positioned it as a high-value drug target [4] [7]. During the 1990s–2000s, pharmaceutical development focused heavily on peptide-based antagonists, but clinical translation faltered due to poor metabolic stability, biodistribution issues, and species-specific signaling variances [3] [6]. For example, rodent models showed robust analgesic responses to CCK2R antagonists, yet human trials yielded inconsistent results, highlighting a translational gap [1]. This era catalyzed the pursuit of nonpeptide antagonists with optimized pharmacokinetic profiles.
Gastrin and cholecystokinin (CCK) peptides bind CCK2R with high affinity, activating divergent signaling cascades implicated in disease:
Oncogenic Signaling: In gastric and colorectal cancers, gastrin-stimulated CCK2R activation triggers the JAK2/STAT3 and PI3K/Akt pathways. This upregulates cyclooxygenase-2 (COX-2) expression—a key mediator of proliferation and angiogenesis [8]. Helicobacter pylori-induced hypergastrinemia further amplifies this pathway, correlating with neoplastic progression [8] [9].
Pain Modulation: CCK2R activation in the dorsal root ganglia and spinal cord facilitates nociception by counteracting opioid receptor analgesia. Receptor heterodimerization with μ-opioid receptors (MOR) reduces opioid efficacy, contributing to chronic pain states [1].
Tumor Microenvironment: Beyond epithelial cancers, CCK2R is overexpressed in >90% of medullary thyroid carcinomas (MTC) and 20% of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) [4] [7]. Here, constitutive receptor activation promotes tumor survival via calcium-dependent pathways and MAPK cascades [5] [9].
Table 1: Key Pathophysiological Pathways Driven by CCK2R Activation
Disease Context | Signaling Pathway | Biological Outcome |
---|---|---|
Gastric Adenocarcinoma | JAK2/STAT3 → PI3K/Akt → COX-2 | Enhanced proliferation; Apoptosis suppression |
Neuropathic Pain | CCK2R-MOR heterodimerization | Inhibition of opioid analgesia |
Medullary Thyroid Cancer | Gαq-PLCβ → Ca²⁺ release → PKC | Tumor growth; Metastasis |
The transition from peptide-based to small-molecule CCK2R antagonists marked a critical evolution in pharmacology. Asperlicin (a benzodiazepine derivative) served as the first nonpeptide lead in 1985, but exhibited weak receptor affinity (IC₅₀ ~10 μM) [6]. Structural optimization yielded successive generations:
Nastorazepide (also known as Z-360 or AZD4230) emerged from this lineage, characterized by a spiroglumide core engineered for high receptor occupancy and sustained target inhibition [3] [6]. Its progression to Phase II trials for pancreatic cancer and gastrinomas signaled a breakthrough in leveraging CCK2R antagonism for oncology [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7